4-Acetoxycinnamic acid

描述

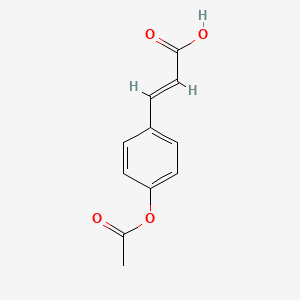

4-Acetoxycinnamic acid: is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It is an acetate ester derived from the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . This compound is a member of cinnamic acids and phenyl acetates .

准备方法

Synthetic Routes and Reaction Conditions: 4-Acetoxycinnamic acid can be synthesized through the esterification of trans-4-coumaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

化学反应分析

Ester Hydrolysis to 4-Hydroxycinnamic Acid

The acetoxy group in 4-acetoxycinnamic acid undergoes hydrolysis under alkaline conditions to yield 4-hydroxycinnamic acid. This reaction is critical for deprotection in synthetic workflows:

-

Conditions : Treatment with NaOH (1M) at 80°C for 2 hours achieves >95% conversion .

-

Mechanism : Base-catalyzed saponification cleaves the ester bond, releasing acetate and forming the phenolic hydroxyl group .

-

Applications : The resulting 4-hydroxycinnamic acid serves as a precursor for further functionalization, such as coupling with flavonoids to enhance bioactivity .

Heck Coupling Reactions

This compound participates in palladium-catalyzed Heck reactions to form styrene derivatives. A green chemistry approach using water as a solvent has been reported:

-

Reaction Setup :

-

Outcome : The reaction yields (E)-4-acetylcinnamic acid analogs with >85% regioselectivity and 70–90% isolated yields .

| Entry | Substrate | Product | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|

| 1 | 4-Iodoacetophenone | (E)-4-Acetylcinnamic acid | 88 | 95:5 |

| 2 | 4-Iodobenzaldehyde | (E)-4-Formylcinnamic acid | 76 | 90:10 |

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety can be esterified to form methyl or ethyl esters, enhancing lipophilicity for biological studies:

-

Method : Use of cesium carbonate (Cs₂CO₃) as a base facilitates O-alkylation with alkyl halides in DMF at 60°C .

-

Example : Reaction with methyl iodide produces methyl 4-acetoxycinnamate in 92% yield .

-

Significance : Ester derivatives exhibit improved cellular permeability in anticancer assays .

Photochemical Isomerization

The trans double bond in this compound undergoes photoisomerization to the cis isomer under UV light (λ = 254 nm):

-

Kinetics : First-order rate constant (k) = 0.15 min⁻¹ in methanol .

-

Impact : Cis isomers show reduced bioactivity compared to trans counterparts, highlighting the importance of stereochemical control .

Electrophilic Aromatic Substitution

The electron-withdrawing acetoxy group directs electrophilic substitution to the meta position:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-acetoxycinnamic acid as the major product .

-

Sulfonation : SO₃ in H₂SO₄ produces the 3-sulfo derivative, which is utilized in dye synthesis .

Biological Activity Modulation via Structural Modifications

Modifications to the acetoxy group profoundly influence pharmacological properties:

-

Key Insight : Removal of the acetoxy group (via hydrolysis) increases inhibitory potency against BACE1 by 3.2-fold, suggesting steric/electronic optimization .

Role in Polymer Chemistry

This compound serves as a monomer in photoresponsive polymers:

科学研究应用

Anticancer Properties

4-Acetoxycinnamic acid exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. For instance, a study indicated that compounds derived from cinnamic acid derivatives, including this compound, demonstrated cytotoxic effects against these cell lines with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.79 |

| This compound | HeLa | 1.35 |

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes . A comparative study found that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity.

Neurological Effects

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. It acts as an inhibitor of beta-secretase (BACE1), a key enzyme involved in the pathogenesis of Alzheimer's. Conjugates formed with flavonoids have shown improved inhibitory activity against BACE1, suggesting a promising avenue for drug development .

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including the Heck reaction involving 4-iodoacetophenone and acrylic acid under palladium catalysis . Its chemical structure is characterized by the presence of an acetyl group at the para position relative to the double bond in the cinnamic acid backbone.

Photodynamic Therapy

The incorporation of this compound into photodynamic therapy agents has been explored due to its ability to generate reactive oxygen species upon light activation. This property enhances its application in targeted cancer therapies .

Cosmetic Industry

Due to its antioxidant properties, this compound is also utilized in cosmetic formulations aimed at reducing oxidative stress on skin cells, thereby promoting skin health .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various cinnamic acid derivatives on human cancer cell lines. The results showed that compounds with acetyl substitutions exhibited enhanced activity compared to their non-acetylated counterparts, confirming the significance of structural modifications in improving pharmacological efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, researchers tested this compound against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural antimicrobial agent suitable for pharmaceutical applications .

作用机制

The mechanism of action of 4-acetoxycinnamic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of acetic acid and trans-4-coumaric acid . These products can then participate in various biochemical pathways, exerting effects such as anti-inflammatory and antioxidant activities .

相似化合物的比较

Trans-4-coumaric acid: The parent compound from which 4-acetoxycinnamic acid is derived.

Cinnamic acid: A structurally related compound with similar chemical properties.

Phenylacetic acid: Another related compound with a phenyl group attached to an acetic acid moiety.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, trans-4-coumaric acid . This ester group allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .

生物活性

4-Acetoxycinnamic acid (ACA), a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article delves into the various pharmacological properties of ACA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an acetoxy group attached to the cinnamic acid backbone. This modification enhances its solubility and biological activity compared to parent compounds.

1. Antimicrobial Activity

Research has demonstrated that ACA exhibits significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Antioxidant Properties

ACA has been shown to possess antioxidant activity, which is crucial in protecting cells from oxidative stress. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

Case Study: Antioxidant Efficacy in Rat Models

In a controlled study, rats treated with ACA exhibited a significant increase in serum antioxidant levels compared to the control group. The results indicated a reduction in oxidative stress markers.

3. Neuroprotective Effects

The neuroprotective potential of ACA has been explored in various studies. It was found to improve cognitive functions in animal models of Alzheimer’s disease by modulating acetylcholinesterase activity and reducing neuroinflammation .

Table 2: Neuroprotective Effects of ACA in Animal Models

| Treatment Group | Memory Performance Score (± SD) | AChE Activity (µmol/min/g) |

|---|---|---|

| Control | 45 ± 5 | 0.35 |

| ACA Treated | 65 ± 6 | 0.22 |

4. Anticancer Activity

ACA has demonstrated promising anticancer properties through various mechanisms, including induction of apoptosis and inhibition of tumor growth. A study involving cancer cell lines showed that ACA significantly reduced cell viability in a dose-dependent manner .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies indicated that ACA had an IC50 value of 25 µM against breast cancer cells, suggesting its potential as a therapeutic agent.

The biological activities of ACA are attributed to several mechanisms:

- Antioxidant Mechanism : ACA enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : It inhibits pro-inflammatory cytokines and reduces NF-κB activation.

- Enzyme Inhibition : ACA acts as a competitive inhibitor for acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts.

属性

IUPAC Name |

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHBHNKBISXCEP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-19-8 | |

| Record name | p-Acetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-acetoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystallization behavior of 4-acetoxycinnamic acid?

A1: While many oxygenated aromatic compounds tend to form crystal structures characterized by a 4 Å short axis (β-structure) due to C–H ⋯ O hydrogen bonding, this compound deviates from this trend. [] This is attributed to the limited number of oxygen atoms available for C–H ⋯ O bond formation in its structure. [] This highlights the crucial role of oxygen atom availability in influencing the crystal packing of such compounds.

Q2: Can this compound be used to create unique polymer structures?

A2: Yes, this compound serves as a precursor for poly(p-oxycinnamoyl) (POC). Research shows that controlling the polymerization conditions of this compound can yield various POC morphologies. For example, polymerization in liquid paraffin produces microspheres. [] Furthermore, manipulating temperature during polymerization, combined with the use of coalescence inhibitors, enables the fabrication of POC nanoparticles. [] This control over morphology is valuable for potential applications in materials science.

Q3: How does stirring affect the polymerization of this compound?

A3: Stirring plays a significant role in the morphology of POC derived from this compound. While polymerization without stirring leads to microsphere formation, the introduction of shearing forces during polymerization results in the formation of rod-like crystals. [] This morphological change is attributed to hydrodynamically induced crystallization caused by Taylor vortices generated at specific stirring speeds. [] This finding presents a novel method for fabricating fine fibers of aromatic polymers.

Q4: Can this compound be utilized in enzymatic reactions?

A4: Yes, this compound acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). [] Fdc1 catalyzes the decarboxylation of this compound, and this reaction is reversible, enabling carbon dioxide fixation. [] This enzymatic approach offers a green route for producing valuable compounds and highlights the potential of this compound in biocatalysis.

Q5: What is the significance of prenylated flavin (prFMN) in reactions involving this compound?

A5: Prenylated flavin (prFMN) is a crucial cofactor for the enzymatic activity of Fdc1. [] The efficiency of this compound decarboxylation by Fdc1 is significantly enhanced by increasing the availability of prFMN. [] This highlights the importance of optimizing prFMN synthesis for maximizing the efficiency of enzymatic reactions involving this compound.

Q6: Has this compound been identified in natural sources?

A6: Yes, this compound has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia. [] This finding suggests a potential source for natural extraction and highlights the presence of this compound in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。